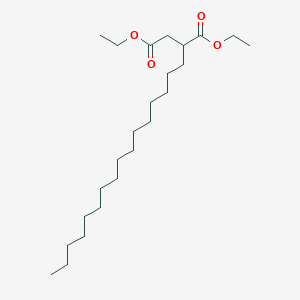
Diethyl 2-hexadecylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-hexadecylbutanedioate is an organic compound that belongs to the class of esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-hexadecylbutanedioate can be synthesized through the esterification of 2-hexadecylbutanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity, often employing distillation techniques to separate the desired ester from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-hexadecylbutanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-hexadecylbutanedioic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and ethanol, typically in the presence of a catalyst like sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Sodium methoxide in methanol.
Major Products Formed
Hydrolysis: 2-Hexadecylbutanedioic acid and ethanol.
Reduction: 2-Hexadecylbutanediol.
Transesterification: A different ester and ethanol.
Aplicaciones Científicas De Investigación
Diethyl 2-hexadecylbutanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of diethyl 2-hexadecylbutanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport across biological membranes. The long alkyl chain of the compound allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A similar ester with a shorter alkyl chain, commonly used in organic synthesis.
Diethyl succinate: Another ester with a shorter chain, used as a flavoring agent and in the synthesis of pharmaceuticals.
Diethyl phthalate: An ester used as a plasticizer in various industrial applications.
Uniqueness
Diethyl 2-hexadecylbutanedioate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity, making it suitable for applications that require interaction with lipid environments, such as in drug delivery and polymer formulations.
Propiedades
Número CAS |
83826-15-7 |
|---|---|
Fórmula molecular |
C24H46O4 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
diethyl 2-hexadecylbutanedioate |
InChI |
InChI=1S/C24H46O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24(26)28-6-3)21-23(25)27-5-2/h22H,4-21H2,1-3H3 |
Clave InChI |
CXAHCVRZFSIOIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CC(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


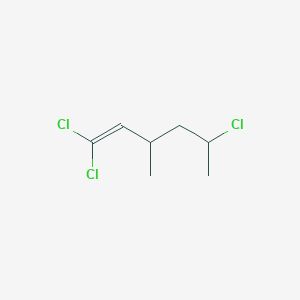

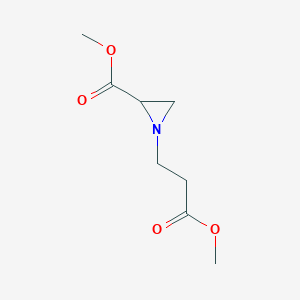
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
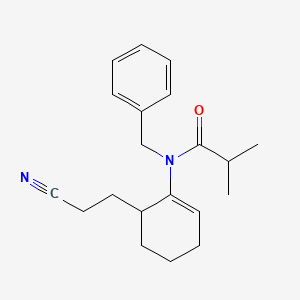
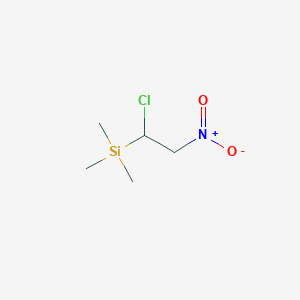

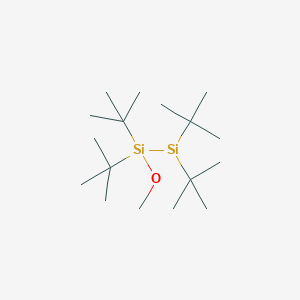
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
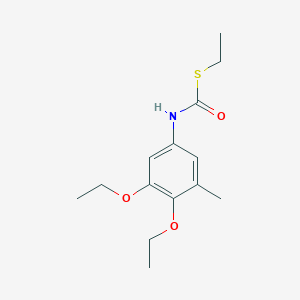
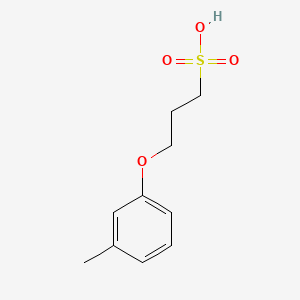
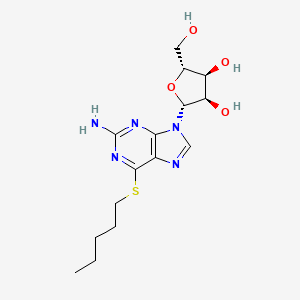
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

